molecular formula C14H24S2 B14369419 3-(Decylsulfanyl)thiophene CAS No. 92372-03-7

3-(Decylsulfanyl)thiophene

Cat. No.: B14369419
CAS No.: 92372-03-7
M. Wt: 256.5 g/mol
InChI Key: TXCVQUWABRBRBA-UHFFFAOYSA-N
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Description

3-(Decylsulfanyl)thiophene is a thiophene derivative characterized by the presence of a decylsulfanyl group attached to the third carbon of the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfanyl)thiophene typically involves the introduction of the decylsulfanyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophene derivative reacts with a decylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfanyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Decylsulfanyl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Decylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the decylsulfanyl group can enhance its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

    3-(Hexylsulfanyl)thiophene: Similar structure with a shorter alkyl chain.

Uniqueness

3-(Decylsulfanyl)thiophene is unique due to the presence of the long decylsulfanyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

92372-03-7

Molecular Formula

C14H24S2

Molecular Weight

256.5 g/mol

IUPAC Name

3-decylsulfanylthiophene

InChI

InChI=1S/C14H24S2/c1-2-3-4-5-6-7-8-9-11-16-14-10-12-15-13-14/h10,12-13H,2-9,11H2,1H3

InChI Key

TXCVQUWABRBRBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CSC=C1

Origin of Product

United States

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